Benzenesulfonyloxybenzenesulfonic acid

Description

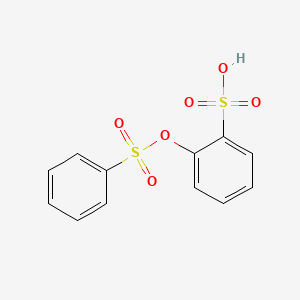

Benzenesulfonic acid derivatives are a class of aromatic compounds characterized by a sulfonic acid group (-SO₃H) attached to a benzene ring. These compounds exhibit diverse chemical properties due to variations in substituents, such as alkyl chains, halogen groups, or complex aromatic systems. Such a structure would likely enhance acidity and reactivity compared to simpler derivatives.

Properties

CAS No. |

15251-46-4 |

|---|---|

Molecular Formula |

C12H10O6S2 |

Molecular Weight |

314.3 g/mol |

IUPAC Name |

2-(benzenesulfonyloxy)benzenesulfonic acid |

InChI |

InChI=1S/C12H10O6S2/c13-19(14,15)12-9-5-4-8-11(12)18-20(16,17)10-6-2-1-3-7-10/h1-9H,(H,13,14,15) |

InChI Key |

PNXRQLRIVJNIKX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2S(=O)(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2S(=O)(=O)O |

Other CAS No. |

15251-46-4 |

Synonyms |

benzenesulfonyloxybenzenesulfonic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Acidity : Simple benzenesulfonic acid (pKa ≈ -6.5) is a strong acid due to the electron-withdrawing sulfonic group . Alkyl derivatives (e.g., dodecylbenzenesulfonic acid) retain strong acidity but gain surfactant properties from hydrophobic tails .

- Reactivity : Benzenesulfonyl chloride is highly reactive, participating in nucleophilic substitutions (e.g., forming sulfonamides) . In contrast, sodium salts (e.g., sodium dodecylbenzenesulfonate) are stable and water-soluble .

- Thermal Stability : Sulfonic acids decompose at high temperatures (~300°C), releasing SO₃, while alkyl derivatives exhibit higher thermal stability due to hydrophobic interactions .

Research Findings and Regulatory Status

- Biodegradation : Linear alkylbenzenesulfonates (LABS) degrade >90% in 28 days under aerobic conditions, whereas branched analogs persist longer .

- Emerging Applications : Complex derivatives with diazenyl and pyrazolyl groups (e.g., ) show promise in pharmaceuticals and advanced materials but require further toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.